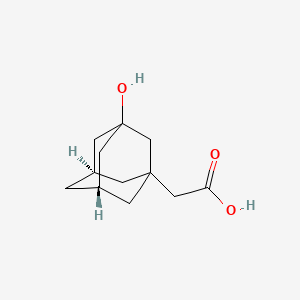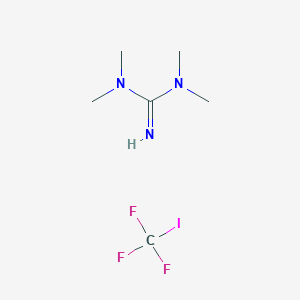
R(-)-QNB methiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
R(-)-QNB methiodide, also known as R(-)-3-quinuclidinyl benzilate methiodide, is a quaternary ammonium compound. It is a derivative of 3-quinuclidinyl benzilate, a potent anticholinergic agent. The methiodide form is often used in scientific research due to its ability to block muscarinic acetylcholine receptors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of R(-)-QNB methiodide typically involves the quaternization of R(-)-3-quinuclidinyl benzilate with methyl iodide. The reaction is carried out in an organic solvent such as acetone or acetonitrile, under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
R(-)-QNB methiodide undergoes various chemical reactions, including:
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like water or alcohols.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide. The reactions are conducted at elevated temperatures to accelerate the process.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with hydroxide ions yields the corresponding alcohol.
Hydrolysis: The hydrolysis of this compound results in the formation of R(-)-3-quinuclidinyl benzilate and methanol.
科学的研究の応用
R(-)-QNB methiodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in studies involving muscarinic acetylcholine receptors, helping to elucidate their role in various physiological processes.
Medicine: Research involving this compound contributes to the development of drugs targeting muscarinic receptors, which are implicated in conditions such as Alzheimer’s disease and schizophrenia.
Industry: The compound is used in the development of pesticides and other agrochemicals due to its anticholinergic properties.
作用機序
R(-)-QNB methiodide exerts its effects by blocking muscarinic acetylcholine receptors. These receptors are part of the parasympathetic nervous system and play a crucial role in various bodily functions. By binding to these receptors, this compound prevents acetylcholine from exerting its effects, leading to a decrease in parasympathetic activity. This mechanism is useful in studying the physiological and pharmacological roles of muscarinic receptors.
類似化合物との比較
Similar Compounds
Atropine: Another anticholinergic agent that blocks muscarinic receptors but has a different chemical structure.
Scopolamine: Similar to atropine, it is used for its anticholinergic effects but differs in its pharmacokinetic properties.
Ipratropium: A quaternary ammonium compound like R(-)-QNB methiodide, used in the treatment of respiratory conditions.
Uniqueness
This compound is unique due to its high affinity for muscarinic receptors and its quaternary ammonium structure, which limits its ability to cross the blood-brain barrier. This makes it particularly useful in peripheral studies without central nervous system involvement.
特性
分子式 |
C22H26INO3 |
|---|---|
分子量 |
479.4 g/mol |
IUPAC名 |
[(3R)-1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl] 2-hydroxy-2,2-diphenylacetate;iodide |
InChI |
InChI=1S/C22H26NO3.HI/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,17,20,25H,12-16H2,1H3;1H/q+1;/p-1/t17?,20-,23?;/m0./s1 |
InChIキー |
YCVUWYMRBRAYRO-TULJGGFASA-M |
異性体SMILES |
C[N+]12CCC(CC1)[C@H](C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[I-] |
正規SMILES |
C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxy-oxoazanium](/img/structure/B12058831.png)


![Benzobicyclon [ISO]](/img/structure/B12058859.png)
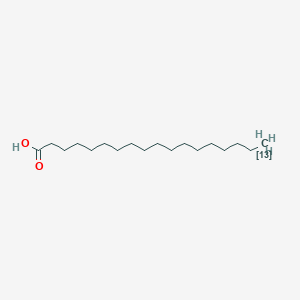
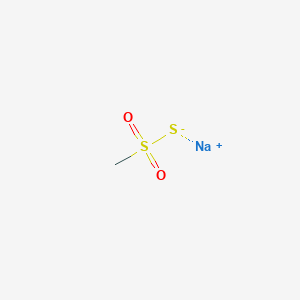
![5-cyclohexyl-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B12058880.png)

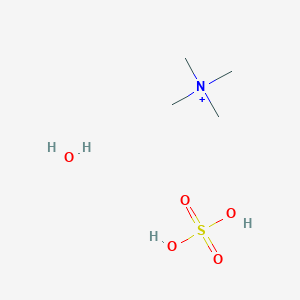
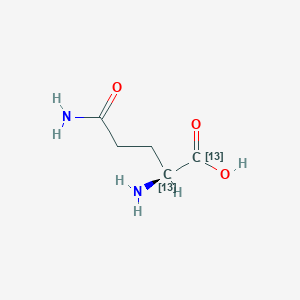
![[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B12058915.png)
